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An In-depth Technical Guide on the Discovery and Synthesis of MAT2A Inhibitor AG-270

Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis

of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological

methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In the

context of oncology, MAT2A has emerged as a promising therapeutic target, particularly due to

a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase

(MTAP) gene.[1][4] MTAP is co-deleted with the CDKN2A tumor suppressor gene in

approximately 15% of all human cancers.[1][5] This genetic alteration leads to the accumulation

of 5′-methylthioadenosine (MTA), which inhibits protein arginine methyltransferase 5 (PRMT5).

Consequently, these cancer cells become highly dependent on MAT2A to maintain SAM levels

for survival.[1]

AG-270 (also known as S095033) is a first-in-class, oral, potent, and reversible allosteric

inhibitor of MAT2A.[6][7][8] It was developed to selectively target these MTAP-deleted cancer

cells.[9] This guide provides a comprehensive overview of the discovery, synthesis, mechanism

of action, and preclinical and clinical evaluation of AG-270.

Discovery and Structure
The discovery of AG-270 was a result of extensive structure-based drug design efforts. The

chemical scaffold of AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class.[8][10]

The development process involved iterative structure-guided design to significantly improve the

potency from initial fragment screening hits.[9]
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The binding mode of AG-270 to MAT2A was elucidated through X-ray crystallography. The

cocrystal structure of AG-270 with MAT2A in the presence of the reaction product SAM (PDB

code: 7KCC) revealed that the inhibitor binds to an allosteric site at the interface of the MAT2A

dimer.[8][10] This binding traps the product SAM within the active site by locking the enzyme in

a closed conformation, which confirms its allosteric mechanism of action.[8] The structure also

validated an intramolecular hydrogen bond in AG-270, suggesting that its bound conformation

is a low-energy state.[8]

Synthesis of AG-270
The chemical synthesis of AG-270 has been described in detail. A key step in the synthesis

involves the construction of the 1H-pyrazol-5-amine intermediate. This is achieved by reacting

a nitrile compound with hydrazine in acetic acid, followed by the addition of cyclohexanone.[7]

The overall synthesis is a multi-step process that culminates in the formation of the final AG-

270 molecule.[7]

Mechanism of Action
AG-270 is an allosteric and substrate-noncompetitive inhibitor of MAT2A.[8] Unlike competitive

inhibitors that bind to the enzyme's active site, AG-270 binds to a distinct allosteric pocket.[8]

[10] This binding event does not compete with the substrates, L-methionine or ATP. Instead, it

inhibits the enzyme by preventing the release of the product, SAM.[8] This leads to a reduction

in intracellular SAM levels, which in turn exacerbates the suppression of PRMT5 activity in

MTAP-deleted cells, leading to selective cell death.[1] Furthermore, MAT2A inhibition by AG-

270 has been shown to induce DNA damage and alter mRNA splicing of genes involved in cell

cycle regulation.[4][11]

Quantitative Data
Table 1: In Vitro Potency and Cellular Activity of AG-270
and Related Compounds
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Compound
MAT2A Enzymatic
IC50 (nM)

HCT-116 MTAP-/-
Cell Proliferation
IC50 (µM)

Reference

AG-270
Not explicitly stated in

provided texts

Not explicitly stated in

provided texts
[8]

AGI-24512 8 Not available [10]

Compound 17 150 Not available [8]

AGI-25696 Not available Not available [8][12]

PF-9366 Not available Not available [1][12]

Note: While specific IC50 values for AG-270 were not found in the provided search results, its

development as a clinical candidate implies high potency. AGI-24512 is a potent analog from

the same chemical series.

Table 2: Preclinical Pharmacokinetics of AG-270
Species Administration Dose (mg/kg)

Mean Half-Life
(h)

Reference

Mouse IV 1 Not available [13]

PO 5 Not available [13]

Rat IV 1 Not available [13]

PO 5 Not available [13]

Dog IV 1 Not available [13]

PO 5 Not available [13]

Monkey IV 1 Not available [13]

PO 5 Not available [13]

Note: The referenced figure S6 in the supplementary information[13] contains plasma

concentration-time profiles, but specific pharmacokinetic parameters like half-life were not
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detailed in the abstract text.

Table 3: Phase I Clinical Trial Results for AG-270
(NCT03435250)

Parameter Finding Reference

Dosing Regimen
50 mg QD up to 400 mg QD

and 200 mg BID
[5][14]

Maximum Tolerated Dose

(MTD)
200 mg once daily (QD) [5][14]

Pharmacokinetics (PK)

Plasma concentrations

increased dose-proportionally

up to 200 mg QD. The median

half-life ranged from 16.1 to

38.4 hours.

[14]

Pharmacodynamics (PD)

Robust target engagement

with 54% to 70% reduction in

plasma SAM levels across

various doses. Reduction in

tumor SDMA levels in paired

biopsies.

[6][14][15]

Safety and Tolerability

Generally well-tolerated up to

200 mg QD. Common

treatment-related adverse

events included reversible

increases in liver function

tests, thrombocytopenia,

anemia, fatigue, and rash.

[5][6]

Efficacy

Preliminary signs of clinical

activity. Two partial responses

were observed. Five other

patients had stable disease for

≥16 weeks.

[5][6][15]
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Experimental Protocols
MAT2A Enzymatic Assay: The mechanism of action was determined by running the MAT2A

enzyme assay with one substrate (e.g., L-Met) held at a fixed concentration while titrating the

second substrate (e.g., ATP) and the inhibitor simultaneously.[13] This allows for the

determination of whether the inhibition is competitive or noncompetitive with respect to each

substrate.[8]

Cellular Proliferation Assay: The anti-proliferative effects of MAT2A inhibitors were assessed in

cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT-116 MTAP-/-).[1]

[12] These assays typically involve treating cells with varying concentrations of the inhibitor for

a set period and then measuring cell viability using standard methods like MTT or CellTiter-Glo.

In Vivo Xenograft Studies: The in vivo efficacy of AG-270 was evaluated in mouse xenograft

models, including those derived from patient tumors (PDX models).[11] In a study with an HCT-

116 MTAP-deleted xenograft model, AG-270 administered at 50 mg/kg daily resulted in a tumor

growth inhibition (TGI) of 43%.[12] These studies also involved monitoring for tolerability, such

as changes in body weight.[12]

Pharmacokinetic Studies: Preclinical pharmacokinetic profiles of AG-270 were determined in

multiple species (mouse, rat, dog, and monkey) following both intravenous (IV) and oral (PO)

administration.[13] Plasma concentrations of the drug were measured over time to calculate

key PK parameters.

Phase I Clinical Trial (NCT03435250): This first-in-human trial enrolled patients with advanced

solid tumors or lymphomas characterized by homozygous MTAP deletion.[6][11][15] The study

followed a dose-escalation design to determine the MTD.[6][15] Secondary objectives included

assessing safety, tolerability, pharmacokinetics, pharmacodynamics (by measuring plasma

SAM and tumor SDMA), and preliminary efficacy.[6][15]
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Caption: MAT2A pathway and the synthetic lethal effect of AG-270.
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Caption: AG-270 drug discovery and development workflow.
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Caption: Logical relationship of synthetic lethality with MAT2A and MTAP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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